

# A Comparative In Vivo Analysis of REV-ERB Agonists SR10067 and SR9011

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## Compound of Interest

Compound Name: SR10067  
Cat. No.: B15608826

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vivo Effects of Two Key Circadian Rhythm Modulators

**SR10067** and SR9011 are synthetic small molecules that act as agonists for the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ , critical components of the cellular circadian clock machinery. Their ability to modulate circadian rhythms has positioned them as valuable research tools for investigating metabolic diseases, sleep disorders, and even cancer.<sup>[1][2][3]</sup> This guide provides a comparative analysis of their in vivo effects, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

## Mechanism of Action: Targeting the Core Clock

Both **SR10067** and SR9011 exert their effects by binding to and activating REV-ERB $\alpha$  and REV-ERB $\beta$ .<sup>[1][4]</sup> These receptors are transcriptional repressors that play a pivotal role in the negative feedback loop of the circadian clock by regulating the expression of core clock genes, most notably Bmal1.<sup>[5]</sup> By activating REV-ERB, these agonists enhance the repression of target genes involved in metabolism, inflammation, and circadian behavior.<sup>[4][6]</sup>

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## In Vitro Potency: A Clear Distinction

**SR10067** was developed as a successor to SR9009 and SR9011, with modifications aimed at improving potency.<sup>[7]</sup> In vitro assays confirm that **SR10067** is a significantly more potent REV-ERB agonist compared to SR9011.

Compound	Target	IC50 (nM)	Reference
SR9011	REV-ERB $\alpha$	790	<sup>[4]</sup>
REV-ERB $\beta$	560	<sup>[4]</sup>	
SR10067	REV-ERB $\alpha$	170	<sup>[7]</sup>
REV-ERB $\beta$	160	<sup>[7]</sup>	

Table 1: Comparative  
in vitro potency of  
SR9011 and SR10067  
on REV-ERB $\alpha$  and  
REV-ERB $\beta$ .

## In Vivo Effects: A Comparative Overview

While both compounds demonstrate efficacy in vivo, the extent of their effects and the available research data differ.

## Metabolic Effects

SR9011 has been extensively studied for its metabolic effects. Chronic administration in mice leads to weight loss, primarily through a reduction in fat mass, without affecting food intake.<sup>[8]</sup> This is accompanied by an increase in oxygen consumption, indicative of increased energy expenditure.<sup>[8]</sup>

Parameter	Animal Model	Treatment	Duration	Result	Reference
Body Weight	BALB/c mice	SR9011 (100 mg/kg, i.p., b.i.d.)	12 days	Weight loss and decreased fat mass	[8]
Oxygen Consumption (VO2)	C57BL/6 mice	SR9011 (100 mg/kg, i.p., b.i.d.)	10 days	5% increase in VO2	[8]
Locomotor Activity	C57BL/6 mice	SR9011 (100 mg/kg, i.p., b.i.d.)	10 days	15% decrease in movement	[8]
Fat Mass	C57BL/6 mice	SR9011 (100 mg/kg, i.p., b.i.d.)	10 days	Decrease in fat mass	[8]

Table 2: In vivo metabolic effects of SR9011 in mice.

Quantitative in vivo metabolic data for **SR10067** is less prevalent in the currently available literature, though its higher in vitro potency suggests it may elicit similar or stronger effects at lower doses.

## Circadian Rhythm and Locomotor Activity

Both SR9011 and **SR10067** have been shown to alter circadian behavior in mice. A single injection of either compound can disrupt the normal patterns of locomotor activity.[4][7] Specifically, administration during the light phase has been shown to induce wakefulness.[7]

Parameter	Animal Model	Treatment	Result	Reference
Nocturnal Locomotor Activity	C57BL/6 mice (in constant darkness)	SR9011 (single dose, 100 mg/kg, i.p.)	Loss of locomotor activity during the subsequent dark phase	[4]
Diurnal Activity Onset	C57BL/6 mice (in 12h:12h light:dark)	SR9011 (single dose, 100 mg/kg, i.p.)	1 to 3-hour delay in the onset of nocturnal activity	[4]
Nocturnal Wheel Running Activity	Mice	SR10067 (i.p.)	Dose-dependent reduction in nocturnal wheel running activity	[7]

Table 3: Effects of SR9011 and SR10067 on locomotor activity in mice.

## Anxiolytic Effects

A direct in vivo comparison in a marble-burying anxiety assay demonstrated that **SR10067** has superior anxiolytic potency compared to SR9011.[7]

Compound	ED50 (mg/kg) in Marble Burying Assay	Reference
SR9011	61	[7]
SR10067	12	[7]

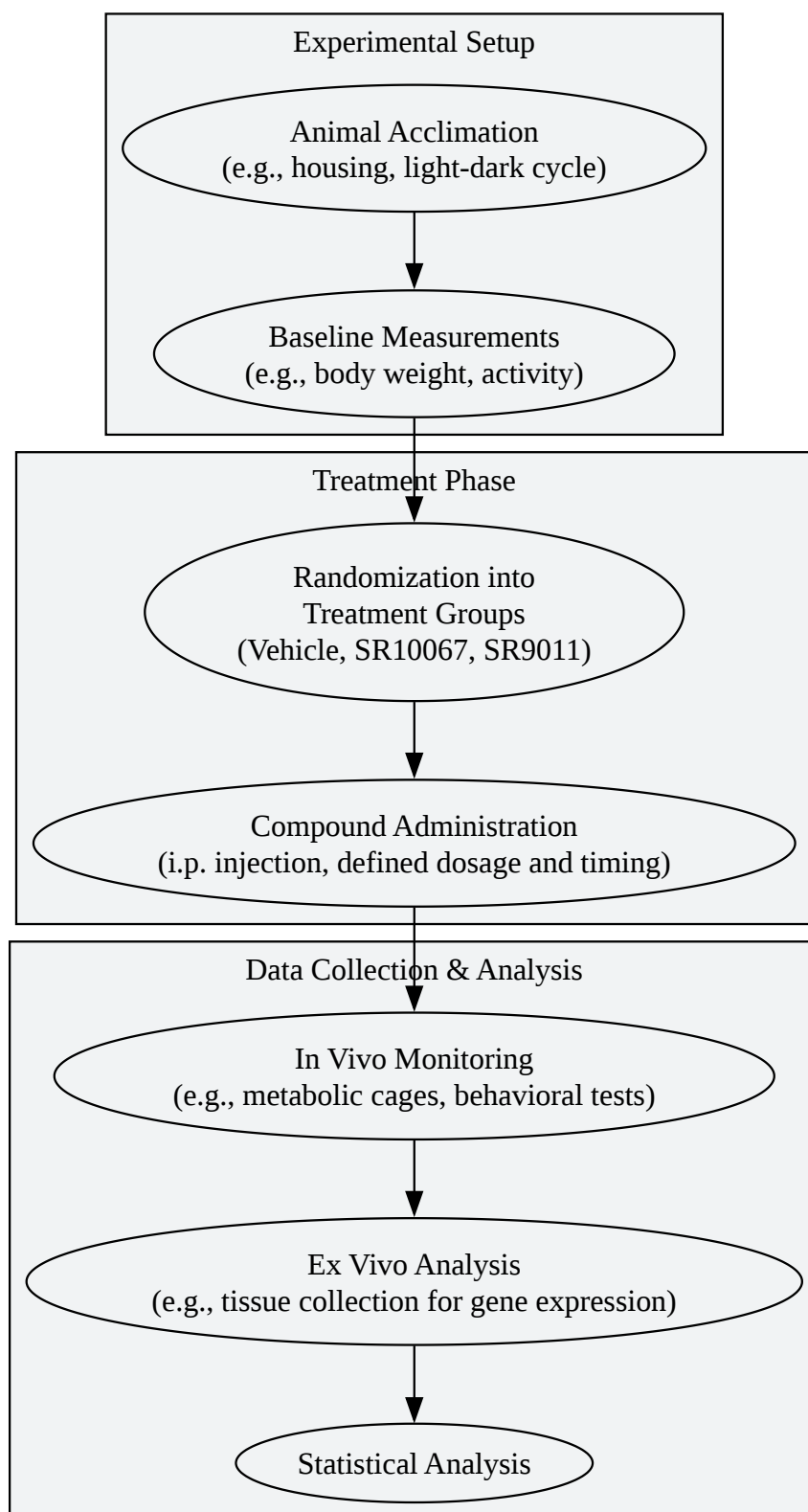
Table 4: Comparative anxiolytic potency of SR9011 and SR10067 in mice.

## Experimental Protocols

The following provides a generalized methodology for in vivo studies with **SR10067** and SR9011 based on published research.

### Compound Administration

- Vehicle: A common vehicle for SR9009 (a close analog of SR9011) is a solution of 10% DMSO, 15% Kolliphor EL, and 75% water.[\[9\]](#)
- Route of Administration: Intraperitoneal (i.p.) injection is the most frequently reported route.  
[\[4\]](#)[\[7\]](#)[\[9\]](#)
- Dosage: Dosages for SR9011 typically range from 50-100 mg/kg.[\[4\]](#)[\[10\]](#) For **SR10067**, effective doses have been reported in the range of 10-30 mg/kg.[\[7\]](#)[\[11\]](#)
- Timing: Administration is often timed according to the light-dark cycle (Zeitgeber time, ZT), with injections at the beginning of the light phase (ZT0) or during the middle of the light phase (ZT6) being common for studying effects on activity and sleep.[\[9\]](#)[\[12\]](#)



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## Conclusion

Both **SR10067** and SR9011 are potent modulators of the circadian clock with significant in vivo effects. The choice between these two compounds will depend on the specific research question.

- SR9011 is a well-characterized compound with a larger body of published in vivo data, particularly concerning its metabolic effects. It serves as a reliable tool for studies investigating the impact of REV-ERB activation on metabolism and circadian behavior.
- **SR10067** is a more potent agonist, demonstrating superior efficacy in vitro and in specific in vivo assays, such as those for anxiety.[7] This suggests that it may be a more suitable candidate for studies requiring higher potency or for exploring the therapeutic potential of REV-ERB activation in neurological and psychiatric models.

Researchers should carefully consider the desired potency, the specific biological system under investigation, and the existing literature when selecting between **SR10067** and SR9011 for their in vivo studies.

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